molecular formula C10H11NO B14781334 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-

4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-

Cat. No.: B14781334
M. Wt: 161.20 g/mol
InChI Key: ICADTXKLOBFCFI-UHFFFAOYSA-N
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Description

4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- is an organic compound that belongs to the class of benzazepines. It is characterized by a benzene ring fused to an azepine ring, forming a seven-membered heterocyclic structure. This compound is known for its diverse applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- involves the hydrogenation of 2-aminobenzophenone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another approach involves the intramolecular cyclization of N-acyl-N-ethylaniline, which is achieved through Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzazepines and benzazepinones, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor for the development of drugs targeting cardiovascular diseases, rheumatoid arthritis, and other conditions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its role as a versatile intermediate in drug synthesis highlight its importance in both research and industrial applications .

Properties

IUPAC Name

1,2,3,5-tetrahydro-1-benzazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-5-6-11-10-4-2-1-3-8(10)7-9/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADTXKLOBFCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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